RO5461111

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

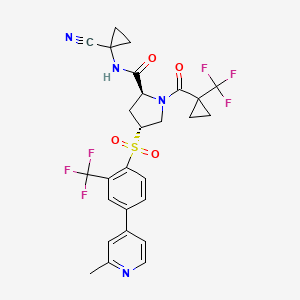

C27H24F6N4O4S |

|---|---|

分子量 |

614.6 g/mol |

IUPAC 名称 |

(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C27H24F6N4O4S/c1-15-10-17(4-9-35-15)16-2-3-21(19(11-16)26(28,29)30)42(40,41)18-12-20(22(38)36-24(14-34)5-6-24)37(13-18)23(39)25(7-8-25)27(31,32)33/h2-4,9-11,18,20H,5-8,12-13H2,1H3,(H,36,38)/t18-,20+/m1/s1 |

InChI 键 |

CDBYZSRUFZXRLK-QUCCMNQESA-N |

手性 SMILES |

CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |

规范 SMILES |

CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

The Mechanism of Action of RO5461111: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

RO5461111 is a potent, highly specific, and orally active antagonist of Cathepsin S, a cysteine protease critically involved in the adaptive immune response. The primary mechanism of action of this compound is the inhibition of Cathepsin S-mediated cleavage of the invariant chain (Ii) in antigen-presenting cells (APCs). This disruption interferes with the proper loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby attenuating the activation of CD4+ T helper cells and subsequent B cell responses. This targeted immunomodulation makes this compound a promising therapeutic candidate for autoimmune diseases driven by aberrant MHC class II-mediated antigen presentation, such as systemic lupus erythematosus (SLE).

Introduction to Cathepsin S and its Role in Immunity

Cathepsin S is a lysosomal cysteine protease predominantly expressed in APCs, including B cells, macrophages, and dendritic cells. Its primary physiological role is the final proteolytic cleavage of the invariant chain (Ii), a chaperone protein that associates with newly synthesized MHC class II molecules. This cleavage is an essential step for the loading of exogenous antigenic peptides onto the MHC class II binding groove, a process required for the presentation of these antigens to CD4+ T helper cells. The subsequent activation of CD4+ T cells is a pivotal event in initiating and sustaining adaptive immune responses, including the activation and differentiation of B cells into antibody-producing plasma cells. In autoimmune diseases like SLE, the presentation of self-antigens via MHC class II leads to the activation of autoreactive T and B cells, driving chronic inflammation and tissue damage.

Core Mechanism of Action of this compound

This compound acts as a competitive antagonist of Cathepsin S. By binding to the active site of the enzyme, it prevents the proteolytic processing of the invariant chain. This inhibition leads to the accumulation of an Ii fragment known as the class II-associated invariant chain peptide (CLIP) within the MHC class II binding groove. The persistence of CLIP blocks the loading of antigenic peptides, thereby preventing the presentation of these antigens on the cell surface of APCs.

The direct consequence of this action is a significant reduction in the activation of antigen-specific CD4+ T cells. This, in turn, disrupts the T cell-dependent activation of B cells, leading to a decrease in the production of autoantibodies, a hallmark of many autoimmune disorders.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in inhibiting antigen presentation.

Quantitative Data

The potency of this compound has been quantified through in vitro enzymatic assays.

| Parameter | Species | Value (IC50) | Reference |

| Cathepsin S Inhibition | Human | 0.4 nM | |

| Cathepsin S Inhibition | Murine | 0.5 nM |

Preclinical Efficacy

In vivo studies utilizing the MRL-Fas(lpr) mouse model, a well-established model for systemic lupus erythematosus, have demonstrated the therapeutic potential of this compound.

| Study Model | Compound/Treatment | Dosage | Duration | Key Findings | Reference |

| MRL-Fas(lpr) mice | This compound | 30 mg/kg (in chow) | 8 weeks | - Reduced activation of spleen dendritic cells- Decreased expansion and activation of CD4+ and double-negative T cells- Disrupted germinal center formation- Reduced hypergammaglobulinemia and autoantibody production- Ameliorated lung inflammation and lupus nephritis |

Experimental Protocols

The following are generalized protocols for the key assays used to characterize the mechanism of action of this compound. Note: The specific, detailed protocols from the primary literature were not accessible; therefore, these represent standard methodologies.

Cathepsin S Inhibition Assay (In Vitro)

Objective: To determine the in vitro potency of this compound in inhibiting human and murine Cathepsin S activity.

Principle: This assay measures the cleavage of a fluorogenic substrate by recombinant Cathepsin S in the presence and absence of the inhibitor.

Materials:

-

Recombinant human and murine Cathepsin S

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35, pH 5.5)

-

Dithiothreitol (DTT)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound or vehicle control.

-

Add recombinant Cathepsin S (pre-activated with DTT) to each well.

-

Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study in MRL-Fas(lpr) Mice

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of SLE.

Principle: MRL-Fas(lpr) mice spontaneously develop an autoimmune disease that mimics human SLE. The effect of this compound on disease progression is assessed by monitoring various immunological and pathological parameters.

Materials:

-

MRL-Fas(lpr) mice

-

This compound formulated in chow or for oral gavage

-

Standard laboratory animal housing and care facilities

-

Materials for blood and tissue collection

-

Reagents for ELISA (for autoantibody quantification)

-

Reagents and antibodies for flow cytometry (for immune cell phenotyping)

-

Histology supplies

Procedure:

-

Acclimate MRL-Fas(lpr) mice to the facility.

-

At a pre-determined age (e.g., 8-12 weeks), randomize mice into treatment and control groups.

-

Administer this compound-formulated chow or vehicle chow to the respective groups for the duration of the study (e.g., 8 weeks).

-

Monitor animal health, body weight, and signs of disease (e.g., proteinuria) regularly.

-

Collect blood samples at specified time points for the analysis of autoantibody levels (e.g., anti-dsDNA) by ELISA.

-

At the end of the study, euthanize the animals and collect spleens and kidneys.

-

Prepare single-cell suspensions from the spleens for flow cytometric analysis of T cell and B cell populations and their activation markers.

-

Process kidney tissues for histological analysis to assess the severity of lupus nephritis.

-

Analyze the data to compare the outcomes between the this compound-treated and control groups.

Experimental Workflow for In Vivo Study

RO5461111: A Novel Cathepsin S Inhibitor with Therapeutic Potential in Autoimmune Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

RO5461111 is a potent, selective, and orally available small molecule inhibitor of Cathepsin S (CatS), a cysteine protease critically involved in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. By targeting CatS, this compound disrupts a key step in the activation of CD4+ T cells and subsequent B cell responses, which are central to the pathophysiology of many autoimmune diseases. Preclinical studies, particularly in murine models of Systemic Lupus Erythematosus (SLE), have demonstrated the significant therapeutic potential of this compound in reducing autoantibody production, ameliorating organ damage, and suppressing the overall autoimmune response. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of autoimmune drug development.

Introduction: The Role of Cathepsin S in Autoimmunity

Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[1] Its primary function is the degradation of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules.[2] Cleavage of the invariant chain by CatS is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are then presented on the APC surface to CD4+ T helper cells.[3][4]

In autoimmune diseases, this process goes awry, leading to the presentation of self-antigens and the activation of autoreactive T cells. These activated T cells then provide help to B cells, promoting their differentiation into plasma cells that produce pathogenic autoantibodies.[3][4] Given its central role in this pathway, Cathepsin S has emerged as a promising therapeutic target for a range of autoimmune disorders.[5][6] this compound was developed as a highly specific inhibitor of CatS to interrupt this pathological cascade.[3][4]

Mechanism of Action of this compound

This compound is a competitive and selective antagonist of Cathepsin S.[5] By binding to the active site of CatS, it prevents the degradation of the invariant chain, thereby inhibiting the loading of antigenic peptides onto MHC class II molecules. This disruption of antigen presentation leads to a downstream suppression of the autoimmune response.

The proposed signaling pathway for the therapeutic effect of this compound is as follows:

References

- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Understanding the Specificity of RO5461111 for Cathepsin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor RO5461111 for its target, Cathepsin S. This compound is recognized as a potent and highly specific, orally active antagonist of Cathepsin S.[1][2][3] This document compiles available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of the inhibitor's characteristics.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound demonstrates high potency against both human and murine Cathepsin S. The half-maximal inhibitory concentration (IC50) values are in the sub-nanomolar range, indicating a strong inhibitory effect.

| Target Enzyme | Species | IC50 (nM) |

| Cathepsin S | Human | 0.4[1][2][3] |

| Cathepsin S | Murine | 0.5[1][2] |

Experimental Protocols: Methodologies for Determining Inhibitor Specificity

The determination of the inhibitory activity and specificity of compounds like this compound typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.

Biochemical Inhibition Assay (Fluorometric)

This in vitro assay quantifies the enzymatic activity of purified Cathepsin S in the presence of an inhibitor.

Objective: To determine the IC50 value of an inhibitor against purified Cathepsin S.

Materials:

-

Recombinant human Cathepsin S

-

Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)

-

Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)

-

Test inhibitor (this compound) dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Enzyme Preparation: Recombinant Cathepsin S is diluted to a working concentration in the assay buffer.

-

Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer. A DMSO control is also prepared.

-

Reaction Setup:

-

To each well of the 96-well plate, add the diluted Cathepsin S enzyme.

-

Add the serially diluted this compound or DMSO control to the respective wells.

-

Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for binding.

-

-

Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.

-

Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

-

Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Selectivity Profiling

To determine the specificity of an inhibitor, the biochemical inhibition assay described above is repeated using a panel of other purified cathepsin enzymes (e.g., Cathepsin K, L, B, V). The IC50 values obtained for each of these enzymes are then compared to the IC50 value for Cathepsin S to calculate the selectivity ratio.

Mandatory Visualizations

Signaling Pathway: Role of Cathepsin S in Antigen Presentation

Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the subsequent loading of antigenic peptides and presentation to CD4+ T cells, a key step in initiating an adaptive immune response. This compound, by inhibiting Cathepsin S, disrupts this pathway.

References

The Impact of RO5461111 on Cytokine Profiles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5461111 is a potent and highly specific oral antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the presentation of antigens to CD4+ T helper cells. By inhibiting Cathepsin S, this compound effectively modulates the adaptive immune response, making it a molecule of significant interest for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE) and other inflammatory conditions. This technical guide provides an in-depth exploration of the impact of this compound on cytokine profiles, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Core Mechanism of Action: Inhibition of Cathepsin S

The primary mechanism of action of this compound is the competitive and reversible inhibition of Cathepsin S. This inhibition disrupts the normal process of antigen presentation by MHC class II molecules.

References

Methodological & Application

Application Notes and Protocols for RO5461111 in MRL-Fas(lpr) Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5461111 is a potent and highly specific, orally available, small-molecule antagonist of Cathepsin S (Cat S), a cysteine protease crucial for the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1][2][3] By inhibiting Cathepsin S, this compound effectively suppresses MHC class II-mediated priming of T and B lymphocytes, a central pathogenic mechanism in systemic lupus erythematosus (SLE) and lupus nephritis.[1][2] In the MRL-Fas(lpr) mouse model, a well-established model for human SLE, this compound has demonstrated significant therapeutic efficacy by attenuating the autoimmune response and preventing the progression of lupus nephritis even after disease onset.[1][2][4]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in MRL-Fas(lpr) mice, based on preclinical studies.

Mechanism of Action

This compound competitively inhibits Cathepsin S, which plays a key role in the adaptive immune response.[1][3] In antigen-presenting cells such as dendritic cells, Cathepsin S cleaves the invariant chain, allowing for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[1][2] Inhibition of Cathepsin S by this compound disrupts this process, leading to a cascade of immunosuppressive effects.[1][2] This includes reduced activation of dendritic cells, and a subsequent decrease in the expansion and activation of CD4+ T cells and CD4-/CD8- double-negative T cells.[1][2] This ultimately impairs germinal center formation, suppresses the maturation of follicular B cells into plasma cells, and inhibits immunoglobulin class switching, leading to a reduction in the production of pathogenic IgG autoantibodies, including anti-dsDNA antibodies.[1][2]

Data Presentation

Table 1: Effect of this compound on Key Markers of Lupus Nephritis in MRL-Fas(lpr) Mice

| Parameter | Control (Vehicle) | This compound-Treated | Expected Outcome |

| Proteinuria | High | Significantly Reduced | Amelioration of kidney damage |

| Serum Anti-dsDNA IgG Titer | High | Significantly Reduced | Suppression of autoantibody production |

| Glomerular IgG Deposition | Severe | Significantly Reduced | Prevention of immune complex deposition in the kidneys |

| Glomerular C3 Deposition | Severe | Significantly Reduced | Reduction of complement activation in the kidneys |

Table 2: Effect of this compound on Immune Cell Populations in the Spleen of MRL-Fas(lpr) Mice

| Cell Population | Control (Vehicle) | This compound-Treated | Expected Outcome |

| Activated Dendritic Cells (CD11c+/MHCII+) | Increased | Significantly Reduced | Inhibition of antigen presentation |

| Activated CD4+ T Cells (CD4+/CD69+) | Increased | Significantly Reduced | Suppression of T helper cell activation |

| CD4-/CD8- Double-Negative T Cells | Expanded | Significantly Reduced | Reduction of aberrant T cell population |

| Plasma Cells | Increased | Significantly Reduced | Decreased autoantibody-producing cells |

Experimental Protocols

In Vivo Efficacy Study of this compound in MRL-Fas(lpr) Mice

1. Animal Model:

-

Female MRL/MpJ-Fas(lpr)/J (MRL-Fas(lpr)) mice are a commonly used model for SLE. These mice spontaneously develop a lupus-like disease characterized by lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.

2. Treatment Regimen:

-

Compound Preparation: this compound is formulated into a medicated diet.

-

Dosage: The recommended dosage is 262.5 mg of this compound per kg of chow. This corresponds to an approximate daily intake of 1.31 mg per mouse.

-

Administration: The medicated diet is provided ad libitum.

-

Treatment Initiation: Treatment is initiated in MRL-Fas(lpr) mice at 12 weeks of age, a time point when the disease is typically established.

-

Treatment Duration: The treatment period is 8 weeks, with mice being monitored until 20 weeks of age.

-

Control Group: A control group of MRL-Fas(lpr) mice should receive a standard diet without the addition of this compound.

3. Efficacy Assessment:

-

Proteinuria: Urine samples are collected weekly or bi-weekly to monitor proteinuria, a key indicator of kidney damage. Protein levels can be measured using methods such as a BCA protein assay kit.

-

Serum Autoantibodies: Blood samples are collected at baseline (12 weeks) and at the end of the study (20 weeks) to measure serum levels of anti-dsDNA IgG antibodies by ELISA.

-

Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune cell infiltration, and overall kidney pathology.

-

Immunofluorescence: Frozen kidney sections are stained with fluorescently labeled antibodies against IgG and C3 to visualize and quantify immune complex deposition in the glomeruli.

-

Flow Cytometry: Spleens are harvested at the end of the study to analyze immune cell populations by flow cytometry. Staining for markers such as CD11c, MHC class II, CD4, CD8, CD69, and B220 can be used to quantify the activation and expansion of dendritic cells, T cells, and B cell subsets.

Visualizations

Caption: Mechanism of action of this compound in inhibiting the autoimmune response.

Caption: Experimental workflow for the in vivo evaluation of this compound.

References

- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | TargetMol [targetmol.com]

- 4. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming | Annals of the Rheumatic Diseases [ard.bmj.com]

Application Note: In Vitro Characterization of the Cathepsin S Inhibitor RO5461111 in B-Cell Lymphoma Models

Abstract

This document provides detailed protocols for the in vitro evaluation of RO5461111, a potent and highly specific inhibitor of Cathepsin S (CTSS)[1]. The protocols focus on assessing the compound's effects on cell viability and apoptosis in RAJI (human Burkitt's lymphoma) and A20 (murine B-cell lymphoma) cell lines. Cathepsin S is a lysosomal cysteine protease crucial for the processing and presentation of antigens via the Major Histocompatibility Complex class II (MHC-II) pathway[2][3]. Its inhibition disrupts the activation of B and T cells, making it a promising therapeutic target in autoimmune diseases and B-cell malignancies[1][4][5]. These application notes are intended for researchers in oncology and drug development to standardize the assessment of CTSS inhibitors.

Introduction

B-cell lymphomas are a heterogeneous group of cancers characterized by the malignant proliferation of B lymphocytes[6][7]. These cancer cells often exploit physiological immune mechanisms to evade detection and promote their own growth[5][8]. One such mechanism involves the antigen presentation pathway. Cathepsin S (CTSS) is highly expressed in antigen-presenting cells, including B lymphocytes, where it is essential for the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step for loading antigenic peptides[2][3]. By inhibiting CTSS, compounds like this compound can impair the ability of lymphoma cells to present antigens, thereby reducing the pro-survival signaling and T-cell help they receive[1][5].

This compound is a selective and orally active antagonist of Cathepsin S with IC50 values of 0.4 nM and 0.5 nM for human and murine CTSS, respectively[1]. It has demonstrated activity in both human (RAJI) and mouse (A20) B-cell lymphoma cell lines, making it an excellent tool compound for investigating the therapeutic potential of CTSS inhibition in these cancers[1]. This document outlines the experimental workflow, detailed protocols, and data presentation for characterizing the anti-proliferative and pro-apoptotic effects of this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted biological pathway and the general experimental procedure for evaluating this compound.

Caption: Targeted Cathepsin S (CTSS) signaling pathway in B-cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cathepsin S Regulates Antigen Processing and T Cell Activity in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Clinical trial: Diffuse Large B-cell Lymphoma, DLBCL, (NCT04026100) - CRISPR Medicine [crisprmedicinenews.com]

- 8. B-Cell Lymphomas Secrete Novel Inhibitory Molecules That Disrupt HLA Class II-Mediated CD4+ T-Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]

Measuring Cathepsin S Activity Following RO5461111 Treatment: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a crucial role in the immune system, particularly in the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step for antigen presentation.[1][2] Its involvement in various pathological conditions, including autoimmune diseases and cancer, has made it a significant therapeutic target.[3][4] RO5461111 is a potent and highly specific, orally active antagonist of Cathepsin S, with IC50 values in the nanomolar range for both human and murine forms of the enzyme.[5][6] This document provides detailed protocols for measuring the enzymatic activity of Cathepsin S in biological samples following treatment with this compound. The primary method described is a fluorometric assay, which is a common and sensitive method for quantifying Cathepsin S activity.[7]

Principle of the Assay

The activity of Cathepsin S is typically measured using a fluorogenic substrate.[7] A commonly used substrate is a peptide sequence preferred by Cathepsin S, such as Val-Val-Arg (VVR), linked to a fluorescent reporter molecule like Amino-4-trifluoromethylcoumarin (AFC) or 7-Amino-4-methylcoumarin (AMC).[8] In its intact form, the fluorescence of the reporter molecule is quenched. When Cathepsin S cleaves the peptide bond, the free reporter molecule is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the Cathepsin S activity in the sample. By comparing the activity in samples treated with this compound to untreated controls, the inhibitory effect of the compound can be quantified.

Materials and Reagents

Key Components

| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |

| Cathepsin S Activity Assay Kit | Abcam | ab65307 | -20°C |

| This compound | MedchemExpress | HY-15548 | -20°C |

| Recombinant Human Cathepsin S | R&D Systems | 953-CY | -20°C |

| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |

Reagent Preparation

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate assay buffer just before use.

-

Cathepsin S Substrate: Reconstitute the fluorogenic substrate (e.g., Z-VVR-AFC) in DMSO or as per the manufacturer's instructions to prepare a stock solution (e.g., 10 mM).[7] Store protected from light at -20°C.

-

Assay Buffer: Prepare the assay buffer as recommended by the assay kit manufacturer. This buffer is typically optimized for pH to ensure maximal and specific Cathepsin S activity.

Experimental Protocols

Sample Preparation (Cell Lysates)

-

Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined period.

-

Cell Lysis:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cell pellet in the provided ice-cold cell lysis buffer (e.g., CS Cell Lysis Buffer).[7]

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the cell lysate, and keep it on ice.

-

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the Cathepsin S activity.

In Vitro Enzyme Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on Cathepsin S activity.

-

Prepare Assay Plate:

-

Add Assay Buffer to each well of a 96-well black plate.

-

Add a known amount of purified recombinant Cathepsin S to each well, except for the "No Enzyme Control" wells.

-

-

Add Inhibitor:

-

Add serial dilutions of this compound to the appropriate wells.

-

Add vehicle (e.g., DMSO in assay buffer) to the "Enzyme Control" wells.

-

Include a known Cathepsin S inhibitor (if available in the kit) as a positive control for inhibition.[7]

-

-

Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction:

-

Prepare the substrate solution by diluting the substrate stock in the assay buffer to the desired final concentration.

-

Add the substrate solution to all wells to initiate the enzymatic reaction.

-

-

Measure Fluorescence: Immediately begin measuring the fluorescence intensity at the appropriate wavelengths (e.g., Excitation/Emission = 400/505 nm for AFC).[7] Read the plate kinetically every 1-2 minutes for at least 30-60 minutes at 37°C.

Measurement of Cathepsin S Activity in Cell Lysates

This protocol measures the endogenous Cathepsin S activity in cells previously treated with this compound.

-

Prepare Assay Plate:

-

Add equal amounts of protein from each cell lysate to the wells of a 96-well black plate.

-

Include a "No Lysate Control" (buffer only) and a "Positive Control" (lysate from untreated cells).

-

-

Add Reaction Buffer: Add the CS Reaction Buffer to each well containing the cell lysate.[7]

-

Initiate Reaction:

-

Prepare the substrate solution as described in section 4.2.4.

-

Add the substrate solution to all wells.

-

-

Measure Fluorescence: Measure the fluorescence kinetically as described in section 4.2.5.

Data Presentation and Analysis

Data Analysis

-

Calculate Reaction Velocity: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

-

Normalize Activity: For cell lysate experiments, normalize the reaction velocity to the protein concentration of the lysate (V / µg of protein).

-

Calculate Percent Inhibition:

-

For the in vitro inhibition assay, calculate the percentage of Cathepsin S inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100% Where:

-

V_control is the reaction velocity of the enzyme control (no inhibitor).

-

V_inhibitor is the reaction velocity in the presence of this compound.

-

-

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Tabular Summary of Quantitative Data

Table 1: In Vitro Inhibition of Recombinant Cathepsin S by this compound

| This compound Conc. (nM) | Mean Reaction Velocity (RFU/min) | Standard Deviation | % Inhibition |

| 0 (Vehicle) | 0 | ||

| 0.1 | |||

| 1 | |||

| 10 | |||

| 100 | |||

| 1000 | |||

| IC50 (nM) |

Table 2: Cathepsin S Activity in Cell Lysates after this compound Treatment

| Treatment | This compound Conc. (µM) | Normalized Cathepsin S Activity (RFU/min/µg protein) | Standard Deviation | % of Control Activity |

| Vehicle Control | 0 | 100 | ||

| This compound | 0.1 | |||

| This compound | 1 | |||

| This compound | 10 |

Visualizations

Signaling Pathway and Inhibition Mechanism

References

- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. novusbio.com [novusbio.com]

- 8. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]

Application Note & Protocol: Western Blot Analysis of Lip10 Accumulation as a Pharmacodynamic Biomarker for Cathepsin S Inhibition by RO5461111

Audience: Researchers, scientists, and drug development professionals.

Introduction

The major histocompatibility complex class II (MHCII) antigen presentation pathway is critical for initiating adaptive immune responses and is implicated in the pathogenesis of various autoimmune diseases. A key regulatory step in this pathway is the proteolytic processing of the invariant chain (Ii, or CD74), a chaperone protein that prevents premature peptide loading onto newly synthesized MHCII molecules. This process is mediated by a series of proteases, with Cathepsin S (CatS) being the principle enzyme in B cells and dendritic cells responsible for the final cleavage step: the conversion of a 10-kDa Ii fragment (Lip10) into the class II-associated invariant chain peptide (CLIP).[1][2]

Inhibition of Cathepsin S prevents the degradation of Lip10, leading to its intracellular accumulation.[2][3] This accumulation serves as a direct and measurable pharmacodynamic biomarker for target engagement. RO5461111 is a potent and selective inhibitor of Cathepsin S.[4][5][6] This document provides a detailed protocol for performing a Western blot to detect and quantify the accumulation of Lip10 in a B cell line following treatment with this compound.

Signaling Pathway: MHC Class II Antigen Presentation and Cathepsin S Inhibition

The following diagram illustrates the proteolytic cascade of the invariant chain and the mechanism of action for this compound. Inhibition of Cathepsin S by this compound disrupts the pathway, leading to the accumulation of the Lip10 fragment.

Caption: Cathepsin S inhibition by this compound blocks Lip10 cleavage, causing its accumulation.

Experimental Protocol

This protocol details the steps for treating a human B cell line (e.g., RAJI) with this compound and subsequently detecting Lip10 accumulation by Western blot.

I. Materials and Reagents

-

Cell Line: RAJI human B cell line (ATCC® CCL-86™)

-

Compound: this compound (dissolved in DMSO to create a 10 mM stock solution)

-

Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

-

Antibodies:

-

Primary Antibody: Rabbit anti-CD74 antibody (detects full-length Ii and Lip10 fragment)

-

Loading Control: Mouse anti-GAPDH or Rabbit anti-COX IV antibody

-

Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG

-

-

Buffers and Solutions:

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer with Protease Inhibitor Cocktail

-

BCA Protein Assay Kit

-

4x Laemmli Sample Buffer

-

Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient)

-

SDS-PAGE Running Buffer

-

PVDF or Nitrocellulose Membranes

-

Transfer Buffer

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Wash Buffer: TBST

-

-

Equipment:

-

Cell culture incubator (37°C, 5% CO2)

-

Centrifuge

-

SDS-PAGE and Western blot apparatus

-

Chemiluminescence imaging system

-

II. Experimental Workflow

Caption: Key steps for the Western blot detection of Lip10 accumulation.

III. Step-by-Step Methodology

-

Cell Culture and Treatment:

-

Culture RAJI cells in complete RPMI-1640 medium to a density of approximately 1 x 10⁶ cells/mL.

-

Seed cells into a multi-well plate.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM. Include a DMSO-only vehicle control.

-

Add the diluted compound to the cells and incubate for 16-24 hours at 37°C, 5% CO2.[4]

-

-

Sample Preparation (Cell Lysis):

-

Harvest cells by transferring the cell suspension to a centrifuge tube.

-

Centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.

-

Wash the cell pellet once with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Normalize all samples to the same protein concentration with RIPA buffer.

-

Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into a 4-20% Tris-Glycine gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

-

-

Western Blotting (Protein Transfer):

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Immunodetection:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-CD74 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Repeat the immunodetection process for the loading control (e.g., GAPDH) on the same membrane after stripping or on a separate blot.

-

-

Signal Detection and Analysis:

-

Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities for Lip10 (at ~10 kDa) and the loading control using densitometry software (e.g., ImageJ).

-

Normalize the Lip10 band intensity to the corresponding loading control band intensity for each sample.

-

Data Presentation and Expected Results

Upon successful execution of the protocol, a dose-dependent accumulation of the ~10 kDa Lip10 fragment should be observed with increasing concentrations of this compound. The expression of the loading control protein should remain consistent across all lanes.

Table 1: Quantitative Analysis of Lip10 Accumulation

The following table presents representative data from a dose-response experiment.

| This compound Conc. | Lip10 Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (A.U.) | Normalized Lip10 Accumulation (Lip10/GAPDH Ratio) |

| Vehicle (DMSO) | 1,500 | 50,000 | 0.03 |

| 1 nM | 3,250 | 51,000 | 0.06 |

| 10 nM | 12,000 | 49,500 | 0.24 |

| 100 nM | 45,000 | 50,500 | 0.89 |

| 1 µM | 78,000 | 49,000 | 1.59 |

| 10 µM | 82,000 | 50,000 | 1.64 |

Note: Data are for illustrative purposes only. Actual results may vary based on experimental conditions.

The results can be plotted to determine an EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal Lip10 accumulation. This provides a quantitative measure of the compound's cellular potency. A similar approach was used to determine EC50 values for the related CatS inhibitor RO5459072.[3] In vivo studies with this compound have confirmed robust Lip10 accumulation in the spleen of treated mice, validating its bioactivity.[7][8]

References

- 1. Reactome | Generation of CLIP from lip10 [reactome.org]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Analyzing CD4+ and CD8+ T cells using RO5461111 in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5461111 is a highly specific and potent orally active antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs)[1]. Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the loading of antigenic peptides[2][3][4]. By inhibiting Cathepsin S, this compound effectively disrupts MHC class II antigen presentation, leading to a downstream suppression of CD4+ T cell activation[4][5]. This makes this compound a valuable tool for studying the roles of CD4+ T cells in various immunological processes and a potential therapeutic agent for autoimmune diseases.[4] Flow cytometry is a powerful and indispensable technique for the detailed analysis of T cell subsets, allowing for the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and proliferation rates[1][6][7].

These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze its effects on CD4+ and CD8+ T cell populations.

Data Presentation: Effects of Cathepsin S Inhibition on T Cell Populations

Table 1: Illustrative Effect of a Cathepsin S Inhibitor on MHC Class II Surface Expression on B cells.

Data based on the effects of a similar Cathepsin S inhibitor, RO5459072, as a proxy for the expected effect of this compound.

| Treatment Group | Dose | Change in MHC Class II Surface Expression | Key Findings | Reference |

| Healthy Human Volunteers | 100 mg | Up to 44% reduction | Dose-dependent inhibition of MHCII maturation. | [8] |

| Healthy Human Volunteers | 300 mg | Up to 44% reduction | Target engagement confirmed in vivo. | [8] |

| Healthy Human Volunteers | 600 mg | Up to 44% reduction | Demonstrates pharmacologic inhibition. | [8] |

Table 2: Illustrative Effect of a Cathepsin S Inhibitor on T Cell Proliferation.

Data based on a study investigating the effects of a Cathepsin S inhibitor on T cells co-cultured with regulatory T cells (Tregs).

| Cell Type | Treatment Condition | Outcome | Key Findings | Reference |

| CD4+ T cells | Co-culture with inhibitor-treated Tregs | Lower proliferation | CatS inhibition in Tregs may reduce overall T-cell immunity under normal conditions. | [9] |

| CD8+ T cells | Co-culture with inhibitor-treated Tregs | Lower proliferation | CatS inhibition in Tregs may reduce overall T-cell immunity under normal conditions. | [9] |

| CD8+ T cells | Co-culture with inhibitor-treated Tregs + cancer cell-conditioned media | Increased proliferation | In the presence of cancer cells, CatS inhibition in Tregs may enhance CD8+ T-cell immunity. | [9] |

Experimental Protocols

Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and Analysis of T Cell Activation Markers by Flow Cytometry

Objective: To assess the effect of this compound on the activation of CD4+ and CD8+ T cells in vitro.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

This compound (prepare stock solution in DMSO)

-

T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)

-

Phosphate Buffered Saline (PBS)

-

FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies:

-

Anti-Human CD3

-

Anti-Human CD4

-

Anti-Human CD8

-

Anti-Human CD69 (early activation marker)

-

Anti-Human CD25 (activation marker)

-

-

Viability dye (e.g., 7-AAD or Live/Dead stain)

-

Flow cytometer

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Treatment:

-

Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 1 mL of cell suspension per well in a 24-well plate.

-

Add this compound at desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a DMSO vehicle control.

-

Pre-incubate cells with this compound for 1-2 hours at 37°C, 5% CO2.

-

Add T cell activation stimuli to the wells.

-

Incubate for 24-72 hours at 37°C, 5% CO2.

-

-

Cell Staining:

-

Harvest cells and wash with PBS.

-

Stain with a viability dye according to the manufacturer's protocol.

-

Wash cells with FACS buffer.

-

Resuspend cells in 100 µL of FACS buffer and add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25).

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash cells twice with FACS buffer.

-

Resuspend cells in 300-500 µL of FACS buffer.

-

-

Data Acquisition and Analysis:

-

Acquire samples on a flow cytometer.

-

Gate on live, single lymphocytes based on forward and side scatter.

-

Identify CD3+ T cells.

-

Within the CD3+ population, gate on CD4+ and CD8+ T cells.

-

Analyze the expression of CD69 and CD25 on both CD4+ and CD8+ T cell populations for each treatment condition.

-

Protocol 2: T Cell Proliferation Assay using a Cell Proliferation Dye

Objective: To quantify the effect of this compound on T cell proliferation.

Materials:

-

Same as Protocol 1, with the addition of a cell proliferation dye (e.g., CFSE or CellTrace™ Violet).

Procedure:

-

PBMC Labeling:

-

Wash isolated PBMCs with PBS.

-

Resuspend cells in pre-warmed PBS at 1-10 x 10^6 cells/mL.

-

Add the cell proliferation dye at the recommended concentration and incubate for 10-20 minutes at 37°C, protected from light.

-

Quench the staining reaction by adding 5 volumes of cold complete medium and incubate for 5 minutes on ice.

-

Wash cells three times with complete medium.

-

-

Cell Culture and Treatment:

-

Proceed with cell plating, this compound treatment, and stimulation as described in Protocol 1.

-

Incubate for 4-6 days to allow for cell division.

-

-

Cell Staining and Analysis:

-

Harvest and stain cells with antibodies for CD3, CD4, and CD8 as described in Protocol 1.

-

Acquire samples on a flow cytometer.

-

Analyze the dye dilution profiles within the CD4+ and CD8+ T cell gates. Proliferating cells will show a stepwise reduction in fluorescence intensity.

-

Visualizations

Diagram 1: Simplified Signaling Pathway of MHC Class II Antigen Presentation and the Role of Cathepsin S

Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.

Diagram 2: Experimental Workflow for Flow Cytometry Analysis

Caption: Experimental workflow for analyzing T cells treated with this compound by flow cytometry.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cathepsin S Regulates Antigen Processing and T Cell Activity in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cathepsin S inhibition changes regulatory T-cell activity in regulating bladder cancer and immune cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Immunohistochemistry Staining for Cathepsin S in Tissues Treated with RO5461111

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a pivotal role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, a critical step in initiating adaptive immune responses.[1][2] Dysregulation of Cathepsin S activity is implicated in the pathophysiology of various autoimmune diseases, including systemic lupus erythematosus (SLE) and Sjögren's syndrome.[1][3]

RO5461111 is a potent, selective, and orally available inhibitor of Cathepsin S, with IC50 values of 0.4 nM for human and 0.5 nM for murine Cathepsin S.[4][5] By competitively inhibiting Cathepsin S, this compound effectively suppresses T cell and B cell activation, leading to a reduction in autoimmune responses.[4][5] Studies in animal models of autoimmune diseases have demonstrated that treatment with this compound can ameliorate disease symptoms, such as reducing lymphocytic infiltration in glands and suppressing autoantibody production.[1][6][7]

Immunohistochemistry (IHC) is a valuable technique to visualize the in-situ expression and localization of Cathepsin S within tissues. This allows for the assessment of the impact of inhibitors like this compound on the tissue microenvironment, particularly on the presence and distribution of Cathepsin S-expressing cells, which are primarily APCs such as macrophages, dendritic cells, and B cells. These application notes provide a detailed protocol for IHC staining of Cathepsin S in formalin-fixed, paraffin-embedded (FFPE) tissues, with special considerations for tissues from subjects treated with this compound.

Data Presentation

The following table summarizes representative quantitative data from histological analysis of tissues from an autoimmune mouse model treated with this compound. This data is illustrative and based on findings reported in preclinical studies, demonstrating the potential effects of this compound on tissue inflammation and the presence of Cathepsin S-positive cells.

Table 1: Representative Histological Analysis of Tissues from an Autoimmune Mouse Model Treated with this compound

| Parameter | Vehicle Control Group | This compound-Treated Group | P-value |

| Inflammatory Score (Arbitrary Units) | |||

| Lacrimal Gland | 3.5 ± 0.5 | 1.5 ± 0.3 | <0.01 |

| Kidney (Glomeruli) | 2.8 ± 0.4 | 1.2 ± 0.2 | <0.01 |

| Lung (Perivascular) | 3.1 ± 0.6 | 1.4 ± 0.4 | <0.05 |

| Cathepsin S Positive Cells (%) | |||

| Lacrimal Gland | 45 ± 8 | 20 ± 5 | <0.01 |

| Kidney (Interstitial) | 35 ± 6 | 15 ± 4 | <0.01 |

| Spleen (Germinal Centers) | 60 ± 10 | 25 ± 7 | <0.001 |

| Mac-2+ Macrophages (cells/mm²) | |||

| Lung | 150 ± 25 | 70 ± 15 | <0.01 |

Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the expected outcomes of this compound treatment as suggested by preclinical research findings.

Experimental Protocols

Immunohistochemistry Protocol for Cathepsin S in FFPE Tissues

This protocol provides a general guideline for the immunohistochemical staining of Cathepsin S. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissue types and antibodies.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Deionized water

-

Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)

-

Hydrogen Peroxide (3%)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibody against Cathepsin S (anti-CTSS)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

-

Coplin jars

-

Humidified chamber

-

Light microscope

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 2 x 5 minutes.

-

Immerse slides in 100% ethanol for 2 x 3 minutes.

-

Immerse slides in 95% ethanol for 2 x 3 minutes.

-

Immerse slides in 70% ethanol for 2 x 3 minutes.

-

Rinse slides in deionized water for 5 minutes.

-

-

Antigen Retrieval:

-

Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.

-

Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.

-

Allow slides to cool in the buffer for 20 minutes at room temperature.

-

Rinse slides with deionized water.

-

-

Peroxidase Blocking:

-

Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.

-

Rinse slides with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Cathepsin S antibody to its optimal concentration in blocking buffer.

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS for 3 x 5 minutes.

-

Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.

-

-

Detection:

-

Rinse slides with PBS for 3 x 5 minutes.

-

Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Rinse slides with PBS for 3 x 5 minutes.

-

-

Chromogen Development:

-

Prepare the DAB substrate solution according to the manufacturer's instructions.

-

Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

-

Wash slides with deionized water to stop the reaction.

-

-

Counterstaining:

-

Counterstain slides with hematoxylin for 1-2 minutes.

-

"Blue" the slides in running tap water or a bluing reagent.

-

-

Dehydration and Mounting:

-

Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).

-

Clear slides in xylene.

-

Mount coverslips using a permanent mounting medium.

-

Considerations for Tissues Treated with this compound:

-

Controls: It is crucial to include proper controls:

-

Positive Control: A tissue known to express high levels of Cathepsin S (e.g., spleen, lymph node).

-

Negative Control: A tissue section incubated with isotype control antibody instead of the primary antibody to assess non-specific binding of the secondary antibody.

-

Vehicle Control: Tissues from animals treated with the vehicle solution to compare with the this compound-treated group.

-

-

Interpretation of Staining: this compound is an inhibitor of Cathepsin S activity, and it is not expected to directly alter the protein expression level in the short term. However, long-term treatment may lead to a reduction in the number of Cathepsin S-expressing inflammatory cells in the tissue due to the amelioration of the autoimmune response. Therefore, the analysis should focus on both the staining intensity in individual cells and the overall number and distribution of positive cells.

Visualization of Pathways and Workflows

Caption: Cathepsin S signaling pathway in antigen presentation and its inhibition by this compound.

Caption: Experimental workflow for immunohistochemistry staining of Cathepsin S.

References

- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring IL-6 and TNF-α Levels Post-RO5461111 Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantitative measurement of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in plasma or serum samples following the administration of RO5461111, a potent and selective Cathepsin S (CatS) inhibitor.[1][2] This protocol is designed for use in preclinical research settings to assess the immunomodulatory effects of this compound.

Introduction

This compound is an orally active antagonist of Cathepsin S, a lysosomal cysteine protease involved in inflammatory and immunological processes.[1][3][4] Cathepsin S plays a crucial role in the maturation of Major Histocompatibility Complex class II (MHC-II) in antigen-presenting cells, which is essential for activating adaptive immunity.[3] By inhibiting Cathepsin S, this compound can effectively suppress the activation of T cells and B cells, leading to a reduction in pro-inflammatory cytokine production.[1] IL-6 and TNF-α are key pro-inflammatory cytokines implicated in a variety of inflammatory and autoimmune diseases.[5][6] Monitoring the levels of these cytokines after treatment with this compound is critical for evaluating its therapeutic potential. One study has shown that this compound reduces plasma levels of TNF-α.[1]

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples.[7] This document outlines a detailed sandwich ELISA protocol for the measurement of IL-6 and TNF-α.

Data Presentation

The following table is a template for summarizing quantitative data obtained from the ELISA experiments.

| Treatment Group | This compound Dose | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |

| Vehicle Control | 0 mg/kg | ||

| This compound | X mg/kg | ||

| This compound | Y mg/kg | ||

| This compound | Z mg/kg | ||

| Positive Control | e.g., LPS |

Experimental Protocols

Sample Collection and Preparation

Proper sample collection and handling are crucial for accurate cytokine measurements.[8]

-

Sample Type: Serum or plasma can be used. For plasma, use EDTA, heparin, or citrate as an anticoagulant.[8][9]

-

Blood Collection: Collect blood samples and process them promptly. For plasma, centrifuge at approximately 1000 x g for 15 minutes within 30 minutes of collection.[9][10] For serum, allow the blood to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g.[9]

-

Aliquoting and Storage: Aliquot the separated plasma or serum into cryovials to avoid repeated freeze-thaw cycles, which can degrade cytokines.[8] Store samples at -80°C until analysis.[8][9]

ELISA Protocol for IL-6 and TNF-α

This protocol is a general guideline for a sandwich ELISA. It is recommended to use commercially available ELISA kits for IL-6 and TNF-α and to follow the manufacturer's specific instructions.[11]

Materials:

-

ELISA plates pre-coated with capture antibody specific for human/murine IL-6 or TNF-α

-

Recombinant IL-6 and TNF-α standards

-

Biotinylated detection antibody specific for IL-6 or TNF-α

-

Streptavidin-Horseradish Peroxidase (HRP) conjugate

-

TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[12]

-

Standard Curve Preparation:

-

Reconstitute the lyophilized cytokine standard to create a stock solution.[13][14]

-

Perform serial dilutions of the stock solution to create a standard curve. A typical range for IL-6 and TNF-α is 0 to 1000 pg/ml or higher, depending on the expected sample concentrations.[11] Run standards in duplicate or triplicate for accuracy.[11]

-

-

Assay Procedure:

-

Add 100 µL of standards, controls, and samples in duplicate to the appropriate wells of the pre-coated microplate.[12]

-

Cover the plate and incubate for 1-2 hours at room temperature or as specified by the kit protocol.[12][15]

-

Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[12][15] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[15]

-

Add 100 µL of the diluted biotinylated detection antibody to each well.[12][16]

-

Cover the plate and incubate for 1 hour at room temperature.[12][16]

-

Repeat the wash step as described above.

-

Add 100 µL of Streptavidin-HRP conjugate to each well.

-

Cover the plate and incubate for 30-60 minutes at room temperature.[12]

-

Repeat the wash step as described above.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[12] Color will develop in proportion to the amount of cytokine present.

-

Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[12]

-

Measure the absorbance of each well at 450 nm using a microplate reader.[12]

-

Data Analysis

-

Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.

-

Generate Standard Curve: Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[12]

-

Determine Sample Concentrations: Interpolate the mean absorbance values of the samples from the standard curve to determine the concentration of IL-6 or TNF-α in each sample.

-

Statistical Analysis: Perform appropriate statistical analysis to compare cytokine levels between different treatment groups.

Visualizations

Caption: Experimental workflow for measuring IL-6 and TNF-α.

Caption: Simplified signaling pathway of this compound action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Local and systemic effects of interleukin-6 (IL-6) in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TNF-α Affects Signature Cytokines of Th1 and Th17 T Cell Subsets through Differential Actions on TNFR1 and TNFR2 [mdpi.com]

- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sanguinebio.com [sanguinebio.com]

- 9. Sample Collection & Storage | Cytokine Reference Laboratory [cytokinelab.umn.edu]

- 10. cohesionbio.com [cohesionbio.com]

- 11. Guidelines for Preparing ELISA Standards - Nordic Biosite [nordicbiosite.com]

- 12. bmgrp.com [bmgrp.com]

- 13. GUIDELINES FOR PREPARING ELISA STANDARDS – ELISA Tests [elisatests.in]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Cytokine Elisa [bdbiosciences.com]

Application Notes and Protocols for RO5461111 Administration by Oral Gavage in Preclinical Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

RO5461111 is a potent and highly specific, orally active antagonist of Cathepsin S (CatS), a lysosomal cysteine protease.[1] With IC50 values of 0.4 nM for human Cathepsin S and 0.5 nM for the murine enzyme, this compound has been identified as a valuable tool for preclinical research in autoimmune diseases.[1] By inhibiting Cathepsin S, this compound effectively disrupts the activation of antigen-specific T cells and B cells, key drivers in the pathogenesis of various autoimmune disorders.[1] Preclinical studies have demonstrated its potential in models of pulmonary inflammation and lupus nephritis.[1] These application notes provide detailed protocols for the oral gavage administration of this compound in mice, guidance on formulation, and a summary of available preclinical data to support study design and execution.

Data Presentation

In Vivo Efficacy Data

Quantitative data from preclinical studies on the oral administration of this compound is summarized below. These studies highlight its efficacy in modulating immune responses in relevant mouse models.

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |

| MRL-Fas(lpr) mice (model for lupus) | 30 mg/kg, p.o. | 8 weeks | Disrupted germinal centers, reduced hypergammaglobulinemia and lupus autoantibody production, reduced lung inflammation, and improved lupus nephritis. | [1] |

| BALB/c mice | 0.1-100 mg/kg, p.o. | Single dose | Suppressed T cell priming and anti-sheep IgG upon vaccination with sheep IgG. |

Pharmacokinetic Data

As of the latest available information, detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) for this compound following oral administration in preclinical models have not been made publicly available. Researchers are advised to conduct their own pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their specific animal model and experimental conditions.

Signaling Pathway

The mechanism of action of this compound involves the direct inhibition of Cathepsin S, which plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). By inhibiting this process, this compound prevents the loading of antigenic peptides onto MHC class II molecules, thereby suppressing the activation of CD4+ T cells and subsequent B cell activation.

References

Application Notes and Protocols for Dendroitic Cell Maturation Assay Using RO5461111

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and cytokine production, which are essential for the activation of naive T cells. RO5461111 is a highly specific and orally active antagonist of Cathepsin S (CatS) with IC50 values of 0.4 nM for human CatS and 0.5 nM for murine CatS.[1][2] Cathepsin S is a cysteine protease that plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules within endosomal compartments of APCs.[3][4][5][6] The degradation of the invariant chain is a prerequisite for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation on the cell surface to CD4+ T cells.[3][4][7] By inhibiting Cathepsin S, this compound is expected to modulate DC maturation and function, specifically by interfering with antigen presentation. These application notes provide a detailed protocol for assessing the effect of this compound on dendritic cell maturation.

Principle of the Assay

This protocol describes the in vitro generation of human monocyte-derived dendritic cells (mo-DCs) and the subsequent assessment of their maturation status following treatment with this compound. The assay evaluates the impact of Cathepsin S inhibition on the expression of key DC maturation markers and the cells' ability to present antigens. Immature mo-DCs will be generated from peripheral blood mononuclear cells (PBMCs) and treated with a standard maturation stimulus (e.g., a cytokine cocktail or a TLR agonist) in the presence or absence of this compound. The maturation state of the DCs will be evaluated by flow cytometry for the expression of surface markers such as CD80, CD86, CD83, and HLA-DR. Additionally, the functional consequence of Cathepsin S inhibition on antigen presentation can be assessed through a mixed lymphocyte reaction (MLR) or by measuring the presentation of a specific antigen.

Signaling Pathway of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition by this compound

Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.

Experimental Workflow for Dendritic Cell Maturation Assay

Caption: Workflow for assessing the effect of this compound on DC maturation.

Experimental Protocols

Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or buffy coats

-

Ficoll-Paque PLUS (or equivalent)

-

RosetteSep™ Human Monocyte Enrichment Cocktail (or equivalent magnetic beads for CD14+ selection)

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-Glutamine

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

-

6-well tissue culture plates

Procedure:

-

Isolate PBMCs: Isolate PBMCs from buffy coats by Ficoll-Paque density gradient centrifugation.

-

Enrich Monocytes: Enrich for monocytes from the PBMC population using CD14+ magnetic selection or by plastic adherence. For plastic adherence, plate PBMCs in a T-75 flask for 2 hours at 37°C, then wash away non-adherent cells.

-

Differentiate Monocytes into Immature DCs (iDCs): Culture the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) containing 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.

-

Culture for 5-7 days: Incubate the cells at 37°C in a 5% CO2 incubator. Add fresh media with cytokines on day 3.

-

Confirm iDC Phenotype: On day 5 or 7, iDCs should exhibit a characteristic morphology (larger, irregular shape with small dendrites) and can be confirmed by flow cytometry (CD14-low, CD11c+, HLA-DR-intermediate).

Protocol 2: Dendritic Cell Maturation Assay with this compound

Materials:

-

Immature mo-DCs (from Protocol 1)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Maturation stimulus: Lipopolysaccharide (LPS) at 100 ng/mL or a cytokine cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1000 U/mL IFN-γ)

-

24-well tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD83, and corresponding isotype controls.

-

7-AAD or other viability dye

Procedure:

-

Plate iDCs: Harvest the iDCs and plate them in a 24-well plate at a density of 0.5 x 10^6 cells/mL in fresh complete RPMI 1640 medium.

-

Treat with this compound and Maturation Stimulus: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the designated wells. An equivalent volume of the solvent (e.g., DMSO) should be added to the control wells.

-

Add Maturation Stimulus: Immediately after adding this compound, add the maturation stimulus (e.g., LPS) to the appropriate wells. Set up the following experimental groups:

-

Media alone (immature DC control)

-

Maturation stimulus alone (mature DC control)

-

Maturation stimulus + varying concentrations of this compound

-

This compound alone (to assess direct effects on iDCs)

-

-

Incubate: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

-